4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-11-8-14(9-12(2)15(11)19-3)21(17,18)16-6-4-13-5-7-20-10-13/h5,7-10,16H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPZFJOTSXIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, we can hypothesize that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The presence of the sulfonamide group could potentially lead to extensive metabolism, possibly affecting its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets.
Biological Activity
4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C18H19NO4S2
- Molecular Weight : 373.48 g/mol
- CAS Number : 121019258
Synthesis
The synthesis of this compound typically involves the reaction of a benzenesulfonamide precursor with a thiophene derivative. The synthetic pathway often emphasizes optimizing yield and purity while ensuring the desired biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including the target compound. The following table summarizes key findings regarding its biological activity against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.35 | Inhibits tubulin polymerization |
| MDA-MB-231 (Breast Cancer) | 2.85 | Dual inhibition of STAT3 and tubulin |
| HCT-116 (Colon Cancer) | 3.04 | Induces apoptosis and inhibits cell proliferation |
These findings suggest that the compound may exert its effects through multiple pathways, including inhibition of tubulin polymerization and interference with signaling pathways involved in tumor growth.
- Tubulin Inhibition : The compound competes with colchicine for binding to the colchicine site on tubulin, leading to disrupted microtubule formation, which is crucial for mitosis.
- STAT3 Pathway Inhibition : It directly binds to STAT3, preventing its phosphorylation and subsequent activation, thereby inhibiting oncogenic signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzenesulfonamide scaffold can significantly influence biological activity. For instance:
- Substituents on the Thiophene Ring : Altering the position and type of substituents on the thiophene ring can enhance potency against specific cancer types.
- Methoxy Group Positioning : The presence and position of methoxy groups on the aromatic ring are critical for maintaining activity against cancer cell lines.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 0.83 μM against A549 cells, indicating strong potential as an anticancer agent.
- In Vivo Efficacy : Animal model studies indicated that compounds based on this scaffold could inhibit tumor growth by over 80% in xenograft models, showcasing their therapeutic potential in cancer treatment.
Scientific Research Applications
The compound 4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.
Structure and Composition
- Molecular Formula : C18H19NO4S
- Molecular Weight : 377.5 g/mol
- IUPAC Name : this compound
Key Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 105 Ų |
| Complexity | 524 |
Medicinal Chemistry
This compound has been studied for its potential as a COX-2 inhibitor , which is significant in the development of anti-inflammatory drugs. Its structure allows for selective inhibition of the COX-2 enzyme, which is often implicated in inflammatory diseases and pain management.
Case Study: COX-2 Inhibition
In vitro studies have shown that compounds similar to this sulfonamide exhibit varying degrees of COX-2 inhibitory activity, with IC50 values indicating their potency. Such findings suggest that modifications in the thiophene and sulfonamide groups can enhance bioactivity .
Material Science
The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Electronics
Research has demonstrated that incorporating thiophene derivatives into polymer matrices improves charge transport properties, which is crucial for the efficiency of organic solar cells .
Agricultural Chemistry
There is emerging interest in the application of this compound as a pesticide or herbicide due to its potential biological activity against certain plant pathogens and pests. The sulfonamide group may enhance its efficacy as a biocontrol agent.
Case Study: Antifungal Activity
Field trials have indicated that derivatives of benzenesulfonamides possess antifungal properties effective against various crop pathogens, suggesting that this compound could be developed into a sustainable agricultural product .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons:
Structural Complexity and Substituent Effects :
- The target compound’s thiophene-ethyl chain differentiates it from bis-sulfonamide 11 (), which uses an ethylene glycol linker. The thiophene moiety may enhance binding to hydrophobic pockets or metalloenzymes compared to purely aromatic systems .
- Unlike nitroimidazole derivatives (e.g., 5b, 5c), the target lacks a nitro group but retains the sulfonamide scaffold, which is critical for inhibiting enzymes like carbonic anhydrase or dihydropteroate synthase in bacteria .
Synthetic Accessibility :
- Compound 11 () was synthesized via a straightforward bis-sulfonylation of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride. The target compound’s synthesis would likely require selective sulfonamide formation with 2-(thiophen-3-yl)ethylamine, avoiding competing reactions at the methoxy or methyl groups .
Biological Activity :
- Thiophene-containing analogs like 5b () exhibit antibacterial activity, suggesting that the target compound’s thiophene group could confer similar properties. However, the absence of a nitroimidazole moiety (as in 5b) may reduce its potency against anaerobic pathogens .
Research Findings and Hypotheses
Antimicrobial Potential: The thiophene-ethyl chain in the target compound may mimic the hydrophobic interactions observed in 5b, which showed activity against Gram-positive bacteria. Molecular docking studies (e.g., using AutoDock Vina, ) could predict its binding affinity to bacterial targets like penicillin-binding proteins .
Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase.
Solubility and Pharmacokinetics :
- The thiophene group may lower aqueous solubility compared to ethylene glycol-linked bis-sulfonamides (e.g., compound 11). This could limit bioavailability unless formulated with solubilizing excipients .
Methodological Considerations
- Crystallography : Tools like SHELX () could resolve the target compound’s crystal structure, clarifying conformational preferences of the thiophene-ethyl chain .
- Docking Studies : AutoDock Vina’s speed and accuracy () make it suitable for virtual screening of derivatives to optimize binding interactions .
Q & A
Q. What are the optimized synthetic routes for 4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves coupling 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in anhydrous DCM). Key challenges include avoiding hydrolysis of the sulfonyl chloride intermediate and separating regioisomers. Purification often requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol/water mixtures. Impurity profiling via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DCM, TEA, 0°C → RT, 12h | 65–75 | ≥95% |
| Purification | Silica gel, hexane:EtOAc (3:1) | – | ≥99% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C-H coupling patterns) and substitution on the benzene ring. Aromatic protons appear as distinct singlets for 3,5-dimethyl groups (δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves ambiguities in stereoelectronic effects (e.g., sulfonamide torsion angles). Requires high-quality single crystals grown via slow evaporation in chloroform/methanol .
- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and methoxy C-O stretches (1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor/donor, targeting catalytic residues in enzymes (e.g., carbonic anhydrase). The thiophene-ethyl linker enhances hydrophobic interactions with binding pockets, while 3,5-dimethyl groups reduce steric hindrance. Computational docking (AutoDock Vina) and MD simulations (AMBER) can predict binding affinities. Validate via competitive binding assays (e.g., fluorescence polarization) .
Q. Table 2: Key Structural Features & Biological Relevance
| Feature | Role | Example Target |
|---|---|---|
| Sulfonamide | H-bonding | Carbonic Anhydrase IX |
| Thiophene | π-π stacking | Tyrosine Kinases |
| Methoxy | Electron donation | Cytochrome P450 |
Q. What strategies resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or cellular permeability. Standardize protocols:
- Use isothermal titration calorimetry (ITC) for direct binding measurements.
- Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess membrane transport limitations.
- Validate target engagement via CRISPR knockouts or siRNA silencing .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Correlate logP values (calculated via ChemAxon) with solubility and bioavailability.
- ADMET Prediction : Use SwissADME to optimize metabolic stability (e.g., blocking CYP3A4 oxidation sites on the thiophene ring).
- Free Energy Perturbation (FEP) : Predicts binding affinity changes for methyl/fluoro substitutions at the 3,5-dimethyl positions .
Experimental Design & Data Analysis
Q. What in vitro assays are optimal for evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2h); quench with NaHCO3.
- Plasma Stability : Monitor degradation in human plasma (37°C, 24h) via LC-MS/MS.
- Microsomal Incubations : Use liver microsomes + NADPH to assess oxidative metabolism. Half-life (t₁/₂) calculations require nonlinear regression of % parent remaining vs. time .
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodological Answer :
- Selective Inhibition : Pre-screen against related targets (e.g., other sulfonamide-binding enzymes) at 10 µM.
- Hill Slope Analysis : Steep slopes (>2) suggest cooperative binding or aggregation artifacts.
- Counter-Screening : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
